6-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
6-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with bromine, methyl, morpholine, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Substitution with Methyl and Thiophene Groups: The methyl and thiophene groups can be introduced through Friedel-Crafts alkylation and thiophene substitution reactions, respectively.
Attachment of the Morpholine Group: The morpholine group can be attached via a nucleophilic substitution reaction using a suitable morpholine derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and morpholine moieties.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and morpholine groups.
Reduction: Debrominated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It can be utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the morpholine and thiophene groups suggests potential interactions with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-morpholin-4-ylpyridin-3-amine
- 2-bromo-3-(morpholin-4-yl)propionic acid esters
- 4-(5-bromo-3-chloropyridin-2-yl)morpholine
Uniqueness
6-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core with bromine, methyl, morpholine, and thiophene groups. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21BrN2O3S |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
6-bromo-3-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H21BrN2O3S/c1-13-15-5-4-14(21)11-17(15)26-19(13)20(24)22-12-16(18-3-2-10-27-18)23-6-8-25-9-7-23/h2-5,10-11,16H,6-9,12H2,1H3,(H,22,24) |
InChI Key |
WBCKZNYBJQMBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NCC(C3=CC=CS3)N4CCOCC4 |
Origin of Product |
United States |
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